![molecular formula C19H21ClN2O3S2 B2628439 2-(4-Chlorophenyl)sulfanyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone CAS No. 683780-08-7](/img/structure/B2628439.png)
2-(4-Chlorophenyl)sulfanyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone
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Description
2-(4-Chlorophenyl)sulfanyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CUMYL-4CN-BINACA or SGT-78 and belongs to the class of synthetic cannabinoids.
Scientific Research Applications
Synthesis and Anti-Inflammatory Activity
One area of research has involved the synthesis of derivatives related to 2-(4-Chlorophenyl)sulfanyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone for potential anti-inflammatory applications. Karande and Rathi (2017) synthesized a series of derivatives and evaluated their anti-inflammatory activity using the carrageenan-induced paw edema test in Wistar albino rats. They discovered that certain derivatives exhibited remarkable activity, potentially offering new avenues for anti-inflammatory therapies (Karande & Rathi, 2017).
Antituberculosis and Cytotoxicity Studies
Another significant research focus has been on the antituberculosis and cytotoxicity properties of these compounds. Chitra et al. (2011) synthesized a series of 3-heteroarylthioquinoline derivatives and screened them for in vitro activity against Mycobacterium tuberculosis. Among the tested compounds, some showed potent activity against MTB without exhibiting toxic effects against mouse fibroblast cell lines, indicating their potential as antituberculosis agents (Chitra et al., 2011).
Herbicidal and Insecticidal Activities
Research by Wang et al. (2015) on novel N-phenylpyrazolyl aryl methanones derivatives, containing the arylthio/sulfinyl/sulfonyl group, revealed some compounds' favorable herbicidal and insecticidal activities. This study opens the door to agricultural applications, where these compounds could be used in developing new pesticides (Wang et al., 2015).
Antimicrobial Activity
Further studies have explored the antimicrobial properties of these compounds. Patel et al. (2011) conducted synthesis and antimicrobial activity studies, revealing that certain synthesized compounds effectively combat various bacterial strains, suggesting their potential in addressing antibiotic resistance (Patel et al., 2011).
Quantum Chemical Calculations and Biological Activities
Sarac (2020) performed quantum chemical calculations on a synthesized compound related to 2-(4-Chlorophenyl)sulfanyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone to understand its molecular geometry, vibrational frequencies, and biological activities. This research highlights the compound's antibacterial and antioxidant activities, contributing to the development of new therapeutic agents (Sarac, 2020).
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S2/c1-15-2-8-18(9-3-15)27(24,25)22-12-10-21(11-13-22)19(23)14-26-17-6-4-16(20)5-7-17/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGSVWDEULCQSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)sulfanyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone |
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